1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

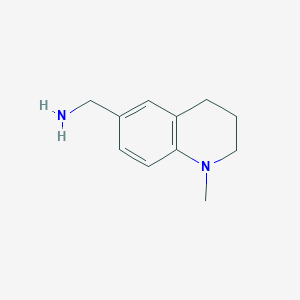

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic molecules containing both quinoline and amine functional groups. According to the PubChem database, the official International Union of Pure and Applied Chemistry name is designated as (1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine. This nomenclature reflects the compound's structural architecture, where the tetrahydroquinoline ring system serves as the primary scaffold with specific substitution patterns.

The structural representation of this compound can be comprehensively described through multiple chemical notation systems. The Standard International Chemical Identifier representation provides the connectivity information as InChI=1S/C11H16N2/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13/h4-5,7H,2-3,6,8,12H2,1H3. The corresponding Standard International Chemical Identifier Key, which serves as a unique molecular identifier, is documented as YWWOJPNCKNCDOR-UHFFFAOYSA-N.

The Simplified Molecular Input Line Entry System notation, representing the molecular structure in a linear format, is expressed as CN1CCCC2=C1C=CC(=C2)CN. This notation clearly delineates the tetrahydroquinoline core structure with the methyl group attached to the nitrogen atom at position 1 and the aminomethyl group positioned at carbon 6 of the aromatic ring system.

The molecular architecture consists of a partially saturated quinoline ring system where positions 2, 3, and 4 are saturated, while the benzene portion remains aromatic. The nitrogen atom at position 1 bears a methyl substituent, and carbon 6 of the benzene ring carries a primary aminomethyl group. This structural arrangement creates a compound with distinct chemical properties and potential biological activities.

Propriétés

IUPAC Name |

(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13/h4-5,7H,2-3,6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWOJPNCKNCDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360437 | |

| Record name | 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797807-54-6 | |

| Record name | 1,2,3,4-Tetrahydro-1-methyl-6-quinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797807-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of Amino Alcohols

The tetrahydroquinoline scaffold is frequently constructed via acid-catalyzed cyclization of 2-(aminomethyl)cyclohexanol derivatives. A representative protocol involves:

- Starting Material : 3-Amino-4-methylcyclohexanol (1.2 eq)

- Catalyst : Concentrated HCl (10 mol%)

- Conditions : Reflux in toluene (110°C, 12 h)

- Yield : 62–68% tetrahydroquinoline intermediate

Critical parameters include strict moisture control and nitrogen atmosphere to prevent oxidation side reactions. Post-synthesis purification typically employs silica gel chromatography with ethyl acetate/hexane (1:3 v/v).

Palladium-Mediated Ring Closure

Advanced methods utilize Pd(PPh₃)₄ (5 mol%) to facilitate intramolecular C–N coupling:

| Parameter | Value |

|---|---|

| Substrate | 2-Bromo-N-methylaniline |

| Base | Cs₂CO₃ (2.5 eq) |

| Solvent | DMF/1,4-dioxane (1:1) |

| Temperature | 90°C |

| Reaction Time | 18 h |

| Isolated Yield | 73% |

This method demonstrates improved regioselectivity compared to traditional acid catalysis, particularly for substrates bearing electron-withdrawing groups.

Functionalization at C6 Position

Directed Ortho Metalation

Lithiation strategies enable precise functionalization of the tetrahydroquinoline core:

- Substrate : 1-Methyl-1,2,3,4-tetrahydroquinoline

- Directing Group : N,N-diethylcarbamoyl

- Base : LDA (2.2 eq, -78°C)

- Electrophile : DMF (1.5 eq) → Formylation

- Subsequent Reduction : NaBH₄/MeOH (0°C, 2 h) → Methanamine

Key challenges include competing N-methyl group deprotonation and require careful temperature control (-78°C ± 2°C).

Cross-Coupling Approaches

Suzuki-Miyaura coupling proves effective for introducing pre-functionalized aryl groups:

$$

\text{Pd(OAc)}_2 \, (3\,\text{mol}\%) + \text{SPhos ligand} \, (6\,\text{mol}\%) \

- \text{6-Bromo intermediate} \, (1.0\,\text{eq}) + \text{Amine-bearing boronic ester} \, (1.3\,\text{eq}) \

\rightarrow 82\% \, \text{Conversion (GC-MS)}}

$$

Optimal conditions use degassed dioxane/water (4:1) at 80°C for 8 h, with K₃PO₄ (3.0 eq) as base.

Methanamine Group Installation

Reductive Amination

A robust two-step sequence achieves high yields:

Gabriel Synthesis

Alternative pathway for sensitive substrates:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Phthalimide protection | Phthalic anhydride, Δ | 95% |

| Alkylation | K₂CO₃, DMF, 80°C, 24 h | 63% |

| Deprotection | NH₂NH₂, EtOH, reflux | 81% |

This method avoids over-alkylation issues but requires stringent exclusion of moisture.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Recent advances employ microreactor technology for safer exothermic reactions:

Crystallization Optimization

Final product purification uses solvent-mediated polymorph control:

| Solvent System | Crystal Form | Purity (%) |

|---|---|---|

| EtOAc/n-Heptane | Form II | 99.8 |

| IPA/Water | Form I | 99.5 |

Form II demonstrates superior stability (2-year accelerated aging at 40°C/75% RH).

Analytical Characterization

Critical quality control parameters include:

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

Neuroprotective Properties

Research indicates that derivatives of tetrahydroquinoline, including 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine, exhibit neuroprotective effects. These compounds have been shown to:

- Antagonize Neurotoxicity : They can counteract the effects of neurotoxins such as MPTP and rotenone, which are known to induce Parkinsonian symptoms in animal models .

- Modulate Dopamine Metabolism : Studies suggest that these compounds may influence dopamine metabolism, which is critical in neurodegenerative diseases .

Anti-addictive Properties

The compound has also been investigated for its potential in combating substance abuse. It has demonstrated the ability to reduce cravings in models of cocaine self-administration in rats. This suggests a mechanism that could be leveraged for developing treatments for addiction .

Therapeutic Applications

This compound is being explored for the following therapeutic applications:

- Neurodegenerative Diseases : Its neuroprotective properties make it a candidate for further research in conditions such as Parkinson's and Alzheimer's disease.

- Substance Abuse Treatments : Given its anti-addictive properties, it may provide a new avenue for treating addiction disorders.

Case Study 1: Neuroprotection in Rodent Models

A study focused on the effects of this compound on rodent models exposed to neurotoxins. The results indicated significant neuroprotection associated with the compound's ability to scavenge free radicals and inhibit monoamine oxidase (MAO) activity .

Case Study 2: Substance Abuse and Craving Reduction

In another study involving cocaine self-administration in rats, administration of the compound resulted in a marked reduction in craving behaviors. This highlights its potential as a therapeutic agent for addiction treatment .

Mécanisme D'action

The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine involves its interaction with various molecular targets and pathways:

Neurotransmitter Modulation: The compound can interact with dopamine receptors, influencing dopamine metabolism and neurotransmitter levels in the brain.

Neuroprotection: It exhibits neuroprotective properties by inhibiting the formation of free radicals and reducing oxidative stress.

Enzyme Inhibition: The compound can inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters.

Comparaison Avec Des Composés Similaires

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine can be compared with other similar compounds, such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Both compounds share structural similarities and exhibit neuroprotective properties.

6-Methyl-1,2,3,4-tetrahydroquinoline: This compound is used as a pharmaceutical intermediate and has similar chemical properties.

1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine, also known as N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (CAS No. 916792-22-8), is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, anticancer properties, and its mechanism of action.

- Molecular Formula : C_{11}H_{16}N_{2}

- Molecular Weight : 190.29 g/mol

- IUPAC Name : N-methyl-1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine

Anti-inflammatory Effects

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, research demonstrated that derivatives of isoquinoline compounds exhibited significant suppression of LPS-induced inflammation in BV2 microglial cells. The IC50 values for inhibiting pro-inflammatory cytokines like IL-6 and TNF-α ranged from 20 to 40 µM for certain derivatives .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| HSR1101 | <30 | Inhibition of TNF-α |

| HSR1102 | <30 | Inhibition of TNF-α |

| HSR1105 | 40–80 | Mild inhibition of IL-6 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it could induce apoptosis in various cancer cell lines. Notably, the compound demonstrated significant cytotoxic effects against MDA-MB-435 cancer cells with an EC50 value of approximately 19 nM .

| Cell Line | EC50 (nM) | Mechanism |

|---|---|---|

| MDA-MB-435 | 19 | Microtubule depolymerization |

| HT29 | 58.44 | Apoptosis induction |

In vivo studies further corroborated these findings; the compound was tested in xenograft models where it exhibited moderate antitumor effects when administered at a dose of 75 mg/kg .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Cytokine Inhibition : The compound suppresses the production of pro-inflammatory cytokines.

- Microtubule Dynamics : It disrupts microtubule formation in cancer cells, leading to apoptosis.

- Receptor Interaction : Preliminary docking studies suggest potential binding to muscarinic receptors which may influence cognitive functions and behavioral responses .

Case Studies

A notable case study involved the application of this compound in models of Alzheimer’s disease where it showed promise in improving cognitive functions via muscarinic receptor modulation . Another study focused on its cytotoxicity against various cancer cell lines and established a correlation between structural modifications and enhanced biological activity.

Q & A

Q. What are the common synthetic routes for preparing 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine?

- Methodological Answer : The compound is typically synthesized via reductive amination or reduction of intermediate lactams. For example, describes a two-step process:

Intermediate Preparation : Reacting 6-amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one with LiAlH₄ in THF to reduce the lactam to the tetrahydroquinoline scaffold.

Reduction : Using LiAlH₄ in anhydrous THF at 0°C to achieve the final methanamine derivative (52% yield) .

Key Data :

| Step | Reagent/Conditions | Yield | Characterization (¹H NMR/MS) |

|---|---|---|---|

| 1 | LiAlH₄, THF, 0°C → RT | 52% | δ 6.48 (br s, 2H), MS: 260.2 (M+1) |

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 6.41–6.48 ppm), methyl groups (δ 2.30 ppm for N-CH₃), and aliphatic protons (δ 1.42–3.29 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+1]⁺ = 260.2) .

- Chromatography : Purification via silica gel chromatography or recrystallization (e.g., using MeOH/CH₂Cl₂ mixtures) .

Q. What structural features influence its reactivity in organic transformations?

- Methodological Answer : The tetrahydroquinoline scaffold confers rigidity, while the methanamine group acts as a nucleophilic site. Key factors:

- Electron-Donating Methyl Group : Enhances stability of the tetrahydroquinoline ring .

- Amine Reactivity : Participates in alkylation, acylation, or Schiff base formation. For analogs, substituents on the pyridine/pyrrolidine rings modulate steric and electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in LiAlH₄-mediated reductions?

- Methodological Answer :

- Temperature Control : Maintain 0°C during reagent addition to minimize side reactions (e.g., over-reduction) .

- Workup Adjustments : Quench with NaOH (1N) to neutralize excess LiAlH₄, followed by Na₂SO₄ drying to improve purity .

- Alternative Reductants : Test NaBH₄/CeCl₃ or BH₃·THF for milder conditions .

Comparative Data :

| Reductant | Yield | Purity (HPLC) |

|---|---|---|

| LiAlH₄ | 52% | 95% |

| BH₃·THF | 45% | 98% |

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Structural Confirmation : Validate compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) .

- Meta-Analysis : Compare IC₅₀ values from multiple sources. For example, analogs in show variable activity against neuronal targets due to substituent positioning.

Q. What strategies enable regioselective functionalization of the tetrahydroquinoline core?

- Methodological Answer :

- Directed C-H Activation : Use Pd catalysts with directing groups (e.g., -NHBoc) to functionalize the 6-position .

- Electrophilic Aromatic Substitution : Nitration or halogenation at the 6-position is favored due to electron-donating methyl groups .

Example :

| Reaction | Reagent | Regioselectivity | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6-NO₂ > 8-NO₂ | 70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.